(R)-2-(Dimethylamino)propanoic acid

Description

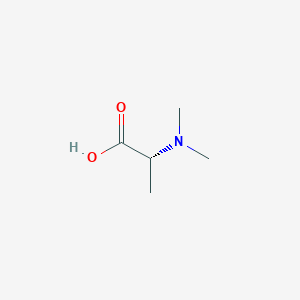

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYOIFVBYZNUNW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157431-09-9 | |

| Record name | (2R)-2-(dimethylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(Dimethylamino)propanoic Acid

This guide provides a comprehensive overview of the core physicochemical properties of (R)-2-(Dimethylamino)propanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development.[1] Its enantiomerically pure structure makes it a valuable component in the synthesis of various biologically active molecules, including pharmaceuticals.[1] This document will delve into the structural and chemical characteristics of this compound, outline methodologies for their determination, and provide insights into their relevance in scientific applications.

Molecular Structure and Core Identifiers

This compound, also known as (2R)-2-(dimethylamino)propanoic acid, possesses a chiral center at the alpha-carbon, leading to its stereospecific properties. The molecule incorporates a carboxylic acid group, a tertiary amine, and a methyl side chain, all of which contribute to its unique chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][2][4] |

| CAS Number | 157431-09-9 | [1][3] |

| InChI Key | QCYOIFVBYZNUNW-SCSAIBSYSA-N | |

| Canonical SMILES | CC(C(=O)O)N(C)C | [2] |

| Physical Form | Solid |

Below is a diagram illustrating the relationship between the molecular structure of this compound and its primary functional groups which dictate its key physicochemical properties.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Aqueous Solubility

The solubility of a compound can be determined through various methods, with the shake-flask method being a common approach for determining thermodynamic solubility. [5] Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., purified water, buffer of a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. [5]3. Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Concentration Analysis: Accurately determine the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or by evaporating a known volume of the solvent and weighing the residue.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in the specific solvent at that temperature.

The choice of solvent and pH is critical, as the solubility of an ionizable compound like this compound is highly pH-dependent. [6]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the dimethylamino group, the alpha-proton, and the methyl protons of the propanoic acid backbone. The chemical shifts and coupling patterns would provide confirmation of the molecular structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the carboxylic acid, the alpha-carbon, the carbons of the dimethylamino group, and the methyl carbon of the backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and C-N stretching vibrations.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]It is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may cause respiratory irritation. [8]Standard laboratory safety protocols should be followed to minimize exposure.

Conclusion

References

-

How to Determine Solubility: 14 Steps (with Pictures) - wikiHow. Available at: [Link]

-

Determination of The Pka Values of An Amino Acid | PDF - Scribd. Available at: [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

(R)-2-Amino-3-(diethylamino)propanoic acid SDS, 739363-49-6 Safety Data Sheets. Available at: [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

DETERMINATION OF pKa OF GLYCINE - eGyanKosh. Available at: [Link]

-

Amino Acid Titration: Concentration & pKa Determination - Studylib. Available at: [Link]...

-

2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem - NIH. Available at: [Link]

-

CID 141333145 | C10H22N2O4 - PubChem - NIH. Available at: [Link]

-

2-(Dimethylamino)propanoic acid;2-hydroxybenzoic acid | C12H17NO5 | CID 118918393. Available at: [Link]

-

2-Methyl-3-(methylamino)propanoic acid (56970-74-2) - Chemchart. Available at: [Link]

-

Synthesis of 2-acetylamino-3-(methylamino)propionic acid - PrepChem.com. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

This compound, 97% Purity, C5H11NO2, 10 grams - CP Lab Safety. Available at: [Link]

- CN105152907A - Synthetic method of 2,2-dimethylolpropionic acid - Google Patents.

-

The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO]. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) - Human Metabolome Database. Available at: [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237) - Human Metabolome Database. Available at: [Link]

-

infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

3-(N,N-Dimethylamino)propionic acid - High purity | EN - Georganics. Available at: [Link]

-

2-(Dimethylamino)ethyl propionate - SIELC Technologies. Available at: [Link]

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. Available at: [Link]

-

3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem. Available at: [Link]

-

Propanoic acid, 2,2-dimethyl- - the NIST WebBook. Available at: [Link]

-

Propanoic acid, 2,2-dimethyl- - the NIST WebBook. Available at: [Link]

-

Propanoic acid, 2,2-dimethyl- - the NIST WebBook. Available at: [Link]

-

Propanoic acid, 2,2-dimethyl- - the NIST WebBook. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(dimethylamino)propanoic acid CAS#: 19701-89-4 [m.chemicalbook.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmatutor.org [pharmatutor.org]

- 7. echemi.com [echemi.com]

- 8. 3-(N,N-Dimethylamino)propionic acid - High purity | EN [georganics.sk]

A Technical Guide to the Spectroscopic Characterization of (R)-2-(Dimethylamino)propanoic Acid

Introduction

(R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-dimethylalanine, is a chiral amino acid derivative with significant applications in pharmaceutical synthesis and materials science. Its stereochemistry and functional group arrangement necessitate rigorous analytical characterization to ensure identity, purity, and quality. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this molecule. Our approach is grounded in first principles, explaining not just the data, but the causal reasoning behind the experimental design and interpretation, reflecting field-proven laboratory practices.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a carboxylic acid, a tertiary amine, and a chiral center. Each of these features yields a distinct and predictable spectroscopic signature.

The molecular formula is C₅H₁₁NO₂ with a molecular weight of approximately 117.15 g/mol .[1][2] The key structural features to be identified are:

-

The acidic proton of the carboxyl group (-COOH).

-

The methine proton at the chiral center (-CH).

-

The methyl group attached to the chiral center (-CH₃).

-

The two equivalent methyl groups of the tertiary amine (-N(CH₃)₂).

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the precise hydrogen framework of an organic molecule. It provides information on the electronic environment of protons (chemical shift), the number of protons in each environment (integration), and the proximity to other protons (spin-spin splitting).

Foundational Principles and Experimental Rationale

The choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for polar, acidic molecules like this one. In D₂O, the acidic proton of the carboxylic acid will exchange with deuterium and become invisible in the spectrum. This phenomenon is a key diagnostic test. The spectrum is referenced to an internal standard, typically TMS, though its insolubility in D₂O often necessitates the use of a secondary standard like DSS or referencing to the residual solvent peak.

Predicted ¹H NMR Data and Interpretation

While a publicly available experimental spectrum for the specific (R)-enantiomer is not readily found, a predicted spectrum based on computational models provides a robust hypothesis for analysis.[3] The expected proton environments are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -N(CH₃ )₂ | ~2.8 | Singlet (s) | 6H | The two methyl groups are chemically equivalent. They are adjacent to an electron-withdrawing nitrogen atom, shifting them downfield. There are no adjacent protons, resulting in a singlet. |

| -CH (CH₃)- | ~3.5 | Quartet (q) | 1H | This methine proton is attached to the chiral carbon, adjacent to both the nitrogen and the carbonyl group, causing a significant downfield shift. It is split by the three protons of the adjacent methyl group (n+1=4, a quartet). |

| -CH(CH₃ ) | ~1.4 | Doublet (d) | 3H | This methyl group is on an sp³ carbon. It is adjacent to the single methine proton, which splits its signal into a doublet (n+1=2). |

| -COOH | ~11-12 (in non-exchanging solvent) | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and typically appears as a broad signal far downfield. In a protic solvent like D₂O, this peak would not be observed due to H-D exchange. |

Standard Operating Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.[4] The instrument is tuned and shimmed to ensure magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 2-5 seconds between pulses ensures full relaxation of the protons for accurate integration.[4]

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced. The signals are integrated to determine the relative proton ratios.

Caption: General workflow for NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp peak, making it an excellent tool for confirming the number of distinct carbon environments.

Predicted ¹³C NMR Data and Interpretation

For this compound, five distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OOH | ~175-180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. This is a key identifier for this functional group.[5] |

| -C H(CH₃)- | ~65-70 | The α-carbon is attached to both an oxygen (from the carbonyl) and a nitrogen, shifting it significantly downfield. |

| -N(C H₃)₂ | ~40-45 | The methyl carbons attached to the nitrogen are shifted downfield due to the electronegativity of the nitrogen atom. They are equivalent by symmetry. |

| -CH(C H₃) | ~15-20 | The β-methyl carbon is a typical aliphatic carbon and is expected to be the most upfield signal. |

Standard Operating Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often required.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to produce singlets for all carbons and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically necessary.

-

Spectral Width: A wider spectral width (e.g., 0-200 ppm) is used to capture all carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Foundational Principles and Experimental Rationale

For a solid sample, Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal sample preparation and provides high-quality, reproducible spectra. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

The key functional groups in this compound will produce the following characteristic absorption bands. Data from similar molecules like propanoic acid serves as an excellent reference.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is a primary piece of evidence for its presence.[6] |

| 2850-3000 | C-H stretch | Aliphatic | These absorptions correspond to the stretching of the C-H bonds in the methyl and methine groups. |

| ~1700-1725 | C=O stretch | Carboxylic Acid | A strong, sharp peak in this region is characteristic of the carbonyl group in a carboxylic acid.[6] |

| ~1180-1360 | C-N stretch | Tertiary Amine | This absorption is often of medium intensity and can be found in the fingerprint region. |

| ~900-1300 | C-O stretch / O-H bend | Carboxylic Acid | These vibrations contribute to the complex fingerprint region of the spectrum. |

Standard Operating Protocol: ATR-FTIR Spectroscopy

-

Background Scan: With a clean ATR crystal, a background spectrum is collected to account for atmospheric CO₂ and H₂O.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Sample Scan: The sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation, which can provide structural clues.

Foundational Principles and Experimental Rationale

Electrospray Ionization (ESI) is an ideal soft ionization technique for a polar molecule like this compound. In positive ion mode, the molecule is expected to readily protonate at the basic nitrogen atom to form a pseudomolecular ion [M+H]⁺.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The calculated monoisotopic mass is 117.0790 Da.[2] Therefore, the primary ion observed in a high-resolution mass spectrum (ESI+) should be the [M+H]⁺ ion at m/z 118.0868 .

-

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragments. The most probable fragmentation is the loss of the carboxylic acid group as CO₂ and H₂O, or a neutral formic acid molecule. A key fragment would arise from the loss of CO₂ (44 Da), leading to a fragment ion at m/z 74.0969 .

Caption: Plausible ESI-MS fragmentation pathway.

Standard Operating Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode (ESI+).

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas: Nitrogen gas flow and temperature are optimized to desolvate the ions.

-

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 Da). For fragmentation studies (MS/MS), the parent ion (m/z 118.1) is isolated and subjected to collision energy.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the number of unique environments. IR spectroscopy provides definitive evidence of the carboxylic acid and other functional groups. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Together, these methods provide a self-validating system of analysis, ensuring the unambiguous identification and quality assessment of this important chiral building block.

References

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0034239). Available from: [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) for Propionic Acid (HMDB0000237). Available from: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, D₂O, experimental) for Propionic Acid (HMDB0000237). Available from: [Link]

-

ResearchGate. The FT-IR spectra of propionic acid and related compounds. Available from: [Link]

-

PubChem. 2-Dimethylamino-propionic acid Summary (CID 11788290). Available from: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe (Supporting Information detailing NMR methods). Available from: [Link]

-

NIST Chemistry WebBook. Propanoic acid, 2,2-dimethyl- IR Spectrum. Available from: [Link]

-

Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of propanoic acid. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available from: [Link]

-

Socratic Q&A. How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Available from: [Link]

Sources

- 1. This compound | 157431-09-9 [sigmaaldrich.com]

- 2. 2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. quora.com [quora.com]

Thermodynamic and kinetic studies of (R)-2-(Dimethylamino)propanoic acid reactions

An In-Depth Technical Guide to the Thermodynamic and Kinetic Investigation of (R)-2-(Dimethylamino)propanoic Acid Reactions

Abstract

This compound, a chiral N-methylated derivative of alanine, represents a class of small molecules with significant potential in drug development due to the metabolic stability and conformational rigidity imparted by N-methylation.[1][2][3] A thorough understanding of its reaction thermodynamics and kinetics is paramount for optimizing synthesis, predicting interactions with biological targets, and ensuring formulation stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust thermodynamic and kinetic studies. We delve into the core principles, explain the causality behind experimental choices, and provide detailed protocols for key analytical techniques, including calorimetry, spectroscopy, and chromatography, supplemented by computational approaches.

Introduction: The Scientific Imperative

This compound is a structurally interesting building block. The presence of a chiral center, a carboxylic acid group, and a tertiary amine makes it a versatile synthon. In pharmaceutical development, N-methylation is a key strategy to enhance metabolic stability and improve pharmacokinetic profiles.[2][3] However, these same features present unique challenges in synthesis and characterization.

Understanding the thermodynamics (the energetics and feasibility of a reaction) and kinetics (the rate and mechanism of a reaction) is not merely an academic exercise. It is fundamental to:

-

Process Optimization: Determining the optimal conditions (temperature, concentration, catalyst) to maximize yield and minimize impurities.

-

Mechanism Elucidation: Uncovering the step-by-step pathway of a reaction, which is critical for troubleshooting and rational design.[4][5]

-

Drug Discovery: Quantifying the binding affinity and thermodynamic drivers of interaction with protein targets.[6][7]

-

Stability and Formulation: Predicting the degradation pathways and shelf-life of active pharmaceutical ingredients (APIs).

This guide is structured to provide both a theoretical foundation and practical, field-proven methodologies for a comprehensive investigation.

The Interplay of Thermodynamics and Kinetics

A chemical reaction is governed by two distinct domains: thermodynamics dictates the equilibrium position (i.e., "where the reaction is going"), while kinetics describes the path and speed to get there (i.e., "how fast it will get there").[8][9]

-

Thermodynamics is concerned with the change in Gibbs Free Energy (ΔG), which relates enthalpy (ΔH, the heat of a reaction) and entropy (ΔS, the change in disorder). A reaction is spontaneous or favorable only if ΔG is negative.[10]

ΔG = ΔH - TΔS

-

Kinetics focuses on the activation energy (Ea), the energy barrier that must be overcome for a reaction to proceed. The rate of a reaction is dictated by the height of this barrier, not by the overall ΔG. The sequence of elementary steps a reaction undergoes is its mechanism .[5][11] The slowest step in this sequence is the rate-determining step , which governs the overall reaction rate.[4][5][12]

The following diagram illustrates the fundamental relationship between these core thermodynamic parameters.

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Methodologies for Thermodynamic Characterization

Thermodynamic studies quantify the heat changes and binding affinities associated with a reaction.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for studying binding interactions in solution.[7] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile—binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n)—in a single label-free experiment.[6][13][14] This is invaluable in drug development for characterizing the interaction of a molecule like this compound (or its derivatives) with a target protein.[7][15]

Protocol: Characterizing Binding to a Target Protein via ITC

-

Preparation:

-

Prepare a 50 µM solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a 500 µM solution of this compound in the exact same buffer from the same stock. Mismatched buffers will generate large heats of dilution, obscuring the binding data.

-

Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell and the this compound solution into the titration syringe.[15]

-

-

Titration:

-

Perform an initial 0.5 µL injection to remove any solution from the syringe tip, and discard this data point during analysis.

-

Execute a series of 20-30 injections (e.g., 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.

-

-

Control Experiment (Self-Validation):

-

Perform an identical titration of the this compound solution into the buffer-filled sample cell. The resulting heat changes represent the heat of dilution and must be subtracted from the binding experiment data for accurate analysis.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot these values against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract Kₐ, ΔH, and n.[15] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.[13]

-

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It is an excellent tool for identifying thermal events like melting, crystallization, and glass transitions.[16][18] For a reaction study, DSC can be used to determine the overall enthalpy of a reaction by measuring the heat released during an exothermic event as the temperature is ramped.[19]

Protocol: Measuring Reaction Enthalpy via DSC

-

Sample Preparation:

-

Accurately weigh 2-5 mg of a reaction mixture (e.g., this compound and an acylating agent) into a hermetically sealed aluminum DSC pan.

-

Prepare an identical empty pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Define the temperature program: e.g., ramp from 25°C to 300°C at a rate of 10°C/min. The linear temperature ramp is a key feature of the method.[16]

-

-

Measurement:

-

Data Analysis:

-

The resulting thermogram will show an exothermic peak where the reaction occurs.

-

Integrate the area of this peak to determine the total enthalpy change (ΔH) for the reaction. The onset temperature of the peak provides an indication of the temperature at which the reaction begins to occur at a significant rate.[19]

-

Methodologies for Kinetic Characterization

Kinetic studies monitor the change in concentration of reactants or products over time to determine reaction rates and mechanisms.

NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring because it is non-invasive and inherently quantitative.[21][22][23][24] By acquiring a series of spectra over time, one can directly observe the disappearance of reactant signals and the appearance of product signals, providing a detailed picture of the reaction progress.[21][25]

Protocol: Monitoring a Reaction in an NMR Tube

-

Preparation:

-

Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) directly in an NMR tube.

-

Acquire a baseline ¹H NMR spectrum (t=0).

-

-

Initiation:

-

Add a known amount of the second reactant (e.g., an electrophile) to the NMR tube, mix rapidly, and immediately place the tube in the NMR spectrometer.

-

-

Data Acquisition (Self-Validation):

-

Use an arrayed pseudo-2D experiment or an automated script to acquire a series of 1D ¹H spectra at regular time intervals.[21][24]

-

Key Parameter: The relaxation delay (d1) must be set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure the signal integrals are truly quantitative.[24] An initial T1 measurement experiment is highly recommended for accuracy.

-

-

Data Processing:

-

Process the series of spectra uniformly.

-

Identify non-overlapping peaks corresponding to a reactant and a product.

-

Integrate these peaks in each spectrum. The concentration of each species is directly proportional to its integral value.

-

-

Kinetic Analysis:

-

Plot the concentration of the reactant versus time.

-

Use this data to determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (zero, first, or second order).

-

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a cornerstone of reaction monitoring due to its ability to physically separate all components of a reaction mixture before quantification.[26][27] This makes it ideal for complex reactions with multiple intermediates or side products that might be difficult to resolve by spectroscopy.[28] Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allow for very rapid analysis, with cycle times as low as 1.5 minutes, enabling near real-time monitoring.[26]

The following diagram outlines a typical workflow for a kinetic study using automated HPLC.

Caption: Automated HPLC Workflow for Reaction Kinetic Monitoring.

Protocol: HPLC-Based Kinetic Analysis

-

Method Development:

-

Develop an HPLC method (e.g., reverse-phase C18 column) that provides baseline separation of all reactants, intermediates, and products.

-

Create calibration curves for each analyte by injecting known concentrations to correlate peak area with concentration. An R² value > 0.99 is required for a trustworthy correlation.

-

-

Reaction Setup:

-

Perform the reaction in a thermostatted vessel with controlled stirring.

-

-

Sampling (Self-Validation):

-

At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a vial containing a solvent that stops the reaction (e.g., a mobile phase with a pH that neutralizes a catalyst). This step is critical to ensure the sample composition accurately reflects the reaction state at the time of sampling.[29]

-

-

Analysis:

-

Inject the quenched and diluted samples onto the HPLC system.

-

-

Data Processing:

-

Integrate the peak area for each component in each chromatogram.

-

Use the calibration curves to convert peak areas into concentrations.[30]

-

Plot concentration vs. time and perform a kinetic analysis as described in the NMR section.

-

Stopped-Flow Spectroscopy

Expertise & Experience: For reactions that are too fast to be monitored by manual mixing (typically with half-lives in the millisecond to second range), stopped-flow spectroscopy is the technique of choice.[31][32][33] It uses a pneumatic drive to rapidly and efficiently mix two reactant solutions, then stops the flow and monitors the change in absorbance or fluorescence in an observation cell just milliseconds after mixing.[31][34][35]

Protocol: Measuring a Fast Reaction Rate

-

Feasibility Check:

-

First, use a conventional UV-Vis spectrophotometer to confirm that the reaction produces a measurable change in absorbance or fluorescence.[31] Identify the optimal wavelength for monitoring.

-

-

Instrument Setup:

-

Load the two reactant solutions into the instrument's drive syringes.

-

Set the data acquisition parameters (wavelength, duration, data collection rate). Modern instruments can record data points every few milliseconds.[33]

-

-

Measurement:

-

Data Analysis:

-

The output is a trace of absorbance vs. time.

-

Fit this curve to an appropriate exponential function (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).

-

By performing the experiment at various reactant concentrations, the overall rate law and rate constant (k) can be determined.

-

The Role of Computational Chemistry

Alongside experimental work, computational tools provide profound insights into reaction mechanisms and energetics.[8] Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to:

-

Calculate Thermochemistry: Predict reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) for proposed reaction pathways.[36]

-

Locate Transition States: Model the structure and energy of the transition state (the peak of the activation energy barrier), providing a calculated value for the activation energy (Ea).

-

Elucidate Mechanisms: Compare the calculated energetics of different possible reaction pathways to determine the most likely mechanism.

The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research.[37][38]

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Hypothetical Thermodynamic Data for the Binding of a Derivative to a Target Protein (ITC)

| Parameter | Value | Units |

| Association Constant (Kₐ) | 1.5 x 10⁶ | M⁻¹ |

| Dissociation Constant (K₋) | 0.67 | µM |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Gibbs Free Energy (ΔG) | -8.4 | kcal/mol |

| Entropy (-TΔS) | +0.1 | kcal/mol |

Table 2: Hypothetical Kinetic Data for an Acylation Reaction (HPLC)

| Initial [Reactant A] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 4.8 x 10⁻⁴ |

Interpretation: The data in Table 2 suggests the reaction is first order with respect to Reactant A and second order with respect to Reactant B, leading to an overall third-order rate law: Rate = k[A]¹[B]² .

Conclusion

The systematic study of the thermodynamics and kinetics of reactions involving this compound is essential for its successful application in research and drug development. This guide has outlined a multi-faceted approach, combining calorimetric, spectroscopic, chromatographic, and computational techniques. Each method provides a unique piece of the puzzle, and their integration yields a comprehensive understanding of a reaction's feasibility, rate, and mechanism. Adherence to rigorous, self-validating protocols, such as performing control experiments and ensuring instrument calibration, is paramount for generating trustworthy and reproducible data, in line with guidelines promoted by organizations like IUPAC for data evaluation.[39][40][41]

References

-

Rapid reaction kinetics (Stopped-Flow). (n.d.). University of York. Retrieved from [Link]

-

Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Fast Kinetics of Reactions and Conformational Changes. (n.d.). SIP - Shared Instruments Pool, CU Boulder. Retrieved from [Link]

-

Stopped-flow. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reaction Monitoring. (n.d.). Magritek. Retrieved from [Link]

-

What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? (2025). Bio-Logic. Retrieved from [Link]

-

NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. Retrieved from [Link]

-

Kinetics / reaction monitoring. (n.d.). IMSERC. Retrieved from [Link]

-

Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent. Retrieved from [Link]

-

Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017). American Laboratory. Retrieved from [Link]

-

NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

-

Isothermal Titration Calorimetry: Application in Drug Discovery. (2012). PharmaXChange.info. Retrieved from [Link]

-

ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

-

Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023). LCGC International. Retrieved from [Link]

-

Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. (n.d.). PMC - NIH. Retrieved from [Link]

-

Isothermal Titration Calorimetry: Principles and Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025). Various Sources. Retrieved from [Link]

-

Orders of reaction and mechanisms. (n.d.). Chemguide. Retrieved from [Link]

-

Reaction Mechanism Explained. (n.d.). Pearson. Retrieved from [Link]

-

Methods of determining reaction mechanism. (2021). Online Chemistry notes. Retrieved from [Link]

-

Mobile tool for HPLC reaction monitoring. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermodynamics, Kinetics and Computational Tools in Chemical Engineering. (n.d.). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Reaction mechanism and rate law. (n.d.). Khan Academy. Retrieved from [Link]

-

Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. (n.d.). Rosen Review. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

-

A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Evaluated Kinetic Data for Atmospheric Chemistry. (n.d.). IUPAC. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. Retrieved from [Link]

-

Reaction Mechanisms, Catalysts, and Reaction Coordinate Diagrams. (2022). YouTube. Retrieved from [Link]

-

2-Dimethylamino-propionic acid. (n.d.). PubChem. Retrieved from [Link]

-

Computational thermodynamics, computational kinetics, and materials design. (2025). ResearchGate. Retrieved from [Link]

-

Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community. (n.d.). PubMed Central. Retrieved from [Link]

-

2-(Dimethylamino)propanoic acid;2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

N-methylation in amino acids and peptides: Scope and limitations. (n.d.). PubMed. Retrieved from [Link]

-

Computational Thermodynamics and Kinetics of Materials Introduction. (2025). YouTube. Retrieved from [Link]

-

Databases. (n.d.). IUPAC. Retrieved from [Link]

-

CHEMISTRY, KINETICS AND THERMODYNAMICS. (n.d.). DTIC. Retrieved from [Link]

-

Good Reporting Practice for Thermophysical and Thermochemical Property Measurements. (n.d.). PMC - NIH. Retrieved from [Link]

-

CID 141333145. (n.d.). PubChem. Retrieved from [Link]

-

IUPAC – aeris. (n.d.). aeris. Retrieved from [Link]

-

N-methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. (n.d.). MDPI. Retrieved from [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. Retrieved from [Link]

-

N-Methyl Amino Acids Archives. (n.d.). Aapptec Peptides. Retrieved from [Link]

Sources

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. rroij.com [rroij.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Reaction mechanism - Methods of determining reaction mechanism. [chemicalnote.com]

- 11. Reaction Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pharmaxchange.info [pharmaxchange.info]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. mt.com [mt.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 20. torontech.com [torontech.com]

- 21. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. Magritek [magritek.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. imserc.northwestern.edu [imserc.northwestern.edu]

- 25. pharmtech.com [pharmtech.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. researchgate.net [researchgate.net]

- 28. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 32. biologic.net [biologic.net]

- 33. agilent.com [agilent.com]

- 34. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]

- 35. Stopped-flow - Wikipedia [en.wikipedia.org]

- 36. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]

- 37. researchgate.net [researchgate.net]

- 38. m.youtube.com [m.youtube.com]

- 39. iupac.org [iupac.org]

- 40. Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of (R)-2-(Dimethylamino)propanoic Acid in Various Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-(Dimethylamino)propanoic acid, a chiral amino acid derivative of significant interest in pharmaceutical development. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing stable formulations. This document outlines the fundamental principles governing its solubility, presents a robust experimental protocol for thermodynamic solubility determination via the shake-flask method, and provides a representative solubility profile in a range of common organic solvents at different temperatures. The causality behind experimental choices and the importance of a self-validating system are emphasized to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound, also known as (R)-N,N-Dimethylalanine, is a chiral building block used in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, featuring a carboxylic acid group, a chiral center, and a tertiary amine, imparts unique physicochemical properties. The presence of both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (tertiary amine and carbonyl oxygen), along with its zwitterionic potential, dictates its interaction with different solvent systems.

The solubility of an API or intermediate is a critical physical property that influences its bioavailability, formulation, and processability.[1] In drug development, a thorough understanding of the solubility profile across a range of solvents with varying polarities, proticities, and dielectric constants is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.

-

Formulation Science: Developing stable and effective dosage forms, including both oral and parenteral formulations.[][3] Amino acids and their derivatives are often used to enhance the solubility and stability of drug products.[][3]

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

This guide focuses on providing a detailed, field-proven methodology for determining the thermodynamic (equilibrium) solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure contains both polar (carboxylic acid, tertiary amine) and non-polar (methyl and ethyl groups) moieties.

-

Polarity and Hydrogen Bonding: The compound is expected to exhibit higher solubility in polar solvents capable of hydrogen bonding. Polar protic solvents (e.g., methanol, ethanol) can interact with both the carboxylic acid and the lone pair of electrons on the nitrogen atom. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined empirically for each solute-solvent system.

-

pH: In aqueous or mixed aqueous-organic systems, the pH will significantly influence the ionization state of the amino acid, thereby affecting its solubility.[5]

Experimental Protocol: Thermodynamic Solubility Determination

To ensure the generation of reliable and reproducible data, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[6][7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput screening methods because it allows the system to reach true thermodynamic equilibrium, providing a definitive measure of a compound's solubility under specific conditions.[7] This is crucial for building robust process models and stable formulation designs. The long incubation times ensure that the dissolution process is complete.[7]

Materials and Equipment

-

This compound (solid, purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[6]

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[6][7][9] A second time point (e.g., 48 hours) is recommended to confirm that the concentration is no longer changing, thereby validating the attainment of equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finely dispersed solids, centrifugation is required to achieve clear separation.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[1][4][6] A calibration curve generated from standards of known concentration must be used for accurate quantification.[10]

Self-Validating System & Causality

-

Excess Solid: The visual confirmation of excess solid at the end of the experiment is a critical control point. It validates that the solution has reached saturation.

-

Equilibrium Confirmation: Taking samples at multiple extended time points (e.g., 24h and 48h) and finding no significant change in concentration provides strong evidence that true thermodynamic equilibrium has been achieved.

-

Temperature Control: Maintaining a constant temperature (±1°C) is crucial, as solubility is temperature-dependent.[11]

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification.[12] The HPLC method must be validated for linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Representative Solubility Profile

The following table summarizes hypothetical but chemically plausible solubility data for this compound in a selection of organic solvents at two standard temperatures. This data illustrates the expected trends based on solvent properties.

| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |

| Methanol | Polar Protic | 5.1 | ~150 | ~210 |

| Ethanol | Polar Protic | 4.3 | ~85 | ~125 |

| Isopropanol | Polar Protic | 3.9 | ~40 | ~65 |

| Acetonitrile | Polar Aprotic | 5.8 | ~25 | ~40 |

| Acetone | Polar Aprotic | 5.1 | ~15 | ~25 |

| Ethyl Acetate | Moderately Polar | 4.4 | < 5 | ~8 |

| Dichloromethane | Non-polar | 3.1 | < 1 | < 2 |

| Toluene | Non-polar | 2.4 | < 0.1 | < 0.2 |

| Heptane | Non-polar | 0.1 | < 0.1 | < 0.1 |

Note: This data is representative and should be confirmed experimentally.

Analysis of Results: The data clearly shows that the solubility of this compound is highest in polar protic solvents like methanol and ethanol, which is consistent with its amino acid structure. Solubility decreases significantly as the solvent polarity decreases. The increase in solubility at a higher temperature is also a typical observation for solid solutes.

Conclusion

This technical guide has detailed a robust, scientifically sound framework for determining the solubility profile of this compound. By employing the isothermal shake-flask method and adhering to principles of a self-validating system, researchers can generate high-quality, reliable data. This information is indispensable for guiding rational solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development process. The provided representative data serves as a practical baseline for expected solubility trends across a spectrum of common organic solvents.

References

-

Daldrup, J. G., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(8), 5897-5906. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. [Link]

-

Al-Ghaban, F. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19349-19361. [Link]

-

Nokhodchi, A., et al. (2020). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 10(2), 246-253. [Link]

-

PubChem. (n.d.). 2-Dimethylamino-propionic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 3. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Historical context and discovery of N,N-Dimethyl-D-alanine

An In-depth Technical Guide to the Historical Context and Discovery of N,N-Dimethyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-D-alanine, a derivative of the non-proteinogenic D-alanine, occupies a niche yet significant position in the landscape of chiral building blocks for pharmaceutical and biochemical research. Its structure, featuring a tertiary amine resulting from exhaustive methylation of the alpha-amino group of D-alanine, imparts unique properties relevant to peptide modification and drug design. This guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of N,N-Dimethyl-D-alanine. It delves into the foundational work on D-amino acids and N-alkylation techniques that paved the way for its creation. Detailed, field-proven methodologies for its stereospecific synthesis and rigorous characterization are presented, offering researchers a practical framework for its application in modern drug development.

Historical Context: The Rise of "Unnatural" Amino Acids

The story of N,N-Dimethyl-D-alanine is intrinsically linked to the broader scientific recognition of D-amino acids. For much of early biochemistry, D-amino acids were considered anomalies, as the proteinogenic world is almost exclusively constructed from L-amino acids. However, this perception began to shift as their presence and functional significance were uncovered in various organisms.

The Discovery of D-Amino Acids in Nature

Initially, the discovery of D-amino acids was met with skepticism. It wasn't until the mid-20th century that their roles were firmly established. A pivotal area of discovery was the bacterial cell wall. It was found that D-alanine and D-glutamate are essential components of the peptidoglycan layer in many bacteria, providing structural integrity and resistance to standard proteases.[1][2][3] Specifically, the D-alanyl-D-alanine termini of peptidoglycan precursors are crucial for the cross-linking reactions that form the cell wall, a process famously targeted by antibiotics like penicillin and vancomycin.[4] This discovery not only highlighted a fundamental difference between bacterial and eukaryotic cells but also established D-amino acids as critical molecules in microbiology and as targets for antibacterial drug development.[2]

The Challenge of N-Alkylation

Concurrently, organic chemists were exploring methods to modify amino acids to alter their properties for various applications, including peptide synthesis. N-methylation, in particular, was recognized as a valuable modification. Introducing methyl groups to the nitrogen atom of an amino acid could increase its steric bulk, alter its hydrogen bonding capacity, and protect peptides from enzymatic degradation. However, achieving selective and exhaustive N-methylation without causing racemization or other side reactions was a significant synthetic challenge. Early methods often required harsh conditions or complex protection-deprotection schemes.

It was within this scientific environment—a growing appreciation for the importance of D-amino acids and a concurrent need for reliable N-alkylation methods—that the synthesis of molecules like N,N-Dimethyl-D-alanine became an achievable and relevant goal.

Discovery and Foundational Synthesis

While a singular "discovery" event for N,N-Dimethyl-D-alanine is not documented in the context of a natural product isolation, its chemical synthesis was made possible by foundational work in the N-alkylation of amino acids. A pivotal contribution came in 1950 from R. E. Bowman, who published a robust method for preparing N,N-dimethylamino acids.[1] This work, along with a subsequent paper on reductive alkylation[5], provided a clear and efficient pathway.

The most direct and widely adopted method for the synthesis of N,N-dimethylamino acids, which preserves the stereochemistry of the starting material, is the Eschweiler-Clarke reaction .[2][6] This reaction utilizes an excess of formic acid and formaldehyde to exhaustively methylate a primary amine.[3][7] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid (acting as a hydride donor).[6] A key advantage of this method is that chiral amines typically do not racemize under these conditions, making it ideal for starting with an enantiomerically pure amino acid like D-alanine.[6]

Stereospecific Synthesis of N,N-Dimethyl-D-alanine

The synthesis of N,N-Dimethyl-D-alanine with high enantiomeric purity relies on starting with D-alanine and employing a methylation method that does not affect the chiral center. The Eschweiler-Clarke reaction is the exemplary method for this transformation.

Synthesis via Eschweiler-Clarke Reaction

This protocol describes the direct, two-step methylation of D-alanine.

-

Principle: D-alanine is heated with an excess of aqueous formaldehyde and formic acid. Formaldehyde reacts with the primary amine to form an iminium ion intermediate. Formic acid then acts as a reducing agent, donating a hydride to the iminium ion to form the N-methylated amine. This process repeats to yield the N,N-dimethylated product. The reaction is driven to completion by the loss of carbon dioxide gas.[6]

Experimental Protocol: Eschweiler-Clarke Methylation of D-Alanine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add D-alanine (1.0 eq).

-

Reagent Addition: Add 90% aqueous formic acid (approx. 5.0 eq) and 37% aqueous formaldehyde (approx. 5.0 eq).

-

Causality: An excess of both reagents is crucial to drive the reaction to the tertiary amine and prevent the formation of quaternary ammonium salts.[6] Formic acid serves as both the acid catalyst and the reducing agent.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Self-Validation: The reaction is typically considered complete when gas (CO₂) evolution ceases.

-

-

Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the excess formic acid and formaldehyde under reduced pressure. c. Dissolve the residue in a minimal amount of water and add a strong acid, such as 6M HCl, to protonate the product and any remaining amines. d. Wash the acidic aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any non-basic organic impurities. e. Basify the aqueous phase carefully with a base (e.g., NaOH or Na₂CO₃) to a pH of ~9-10 to deprotonate the carboxylic acid and precipitate the zwitterionic product or prepare it for extraction.

-

Purification: The product can be purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.

Synthesis Workflow Diagram

Caption: Stereospecific synthesis of N,N-Dimethyl-D-alanine from D-alanine.

Characterization and Quality Control

Confirming the identity, purity, and enantiomeric integrity of the synthesized N,N-Dimethyl-D-alanine is critical. A combination of spectroscopic and chromatographic techniques is required for a comprehensive analysis.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation. The spectrum of N,N-Dimethyl-D-alanine will show a characteristic singlet for the six protons of the two N-methyl groups, a quartet for the alpha-proton, and a doublet for the three protons of the C-methyl group. The integration of these signals should correspond to a 6:1:3 ratio.

-

¹³C NMR: Confirms the carbon skeleton, showing distinct signals for the carboxylic acid carbon, the alpha-carbon, the N-methyl carbons, and the C-methyl carbon.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (117.15 g/mol ).[8] Electrospray ionization (ESI) is commonly used, and the protonated molecule [M+H]⁺ at m/z 118.08 is typically observed.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: Used to assess chemical purity by separating the target compound from starting materials or by-products.

-

Chiral HPLC: Essential for confirming the enantiomeric purity. This is the most direct way to ensure that no racemization has occurred during the synthesis. The analysis typically involves a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.[9][10] The D-enantiomer should appear as a single, sharp peak.

-

Summary of Analytical Data

| Technique | Purpose | Expected Result for N,N-Dimethyl-D-alanine |

| ¹H NMR | Structural Confirmation | Singlet (~2.3-2.8 ppm, 6H), Quartet (~3.0-3.5 ppm, 1H), Doublet (~1.3-1.5 ppm, 3H) |

| ¹³C NMR | Carbon Skeleton ID | Signals for C=O, Cα, N-(CH₃)₂, and Cβ |

| Mass Spec (ESI+) | Molecular Weight | [M+H]⁺ at m/z 118.08 |

| Chiral HPLC | Enantiomeric Purity | Single peak corresponding to the D-enantiomer retention time (>99% e.e.) |

Chiral Purity Validation Workflow

Caption: A multi-technique workflow for validating the final product.

Conclusion

The journey to N,N-Dimethyl-D-alanine, from the fundamental understanding of D-amino acids in bacterial physiology to the development of stereospecific N-alkylation reactions, showcases a classic example of progress in chemical synthesis. The foundational methods developed by chemists like Eschweiler, Clarke, and Bowman provided the essential tools to create this and other N-alkylated amino acids with high fidelity. For today's researchers, N,N-Dimethyl-D-alanine serves as a valuable chiral building block. A thorough understanding of its synthesis and rigorous analytical characterization is paramount to its successful application in the development of novel therapeutics and advanced biochemical probes.

References

-

Eschweiler–Clarke reaction. In: Wikipedia. Accessed January 15, 2026. [Link]

-

Stereospecific synthesis of a twinned alanine ester. Royal Society of Chemistry. Accessed January 15, 2026. [Link]

-

Bowman, R. E., & Stroud, H. H. (1950). N-substituted amino-acids. Part I. A new method of preparation of dimethylamino-acids. Journal of the Chemical Society (Resumed), 1342. [Link]

-

Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]

-

Eschweiler-Clarke Reaction. J&K Scientific LLC. Accessed January 15, 2026. [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. Accessed January 15, 2026. [Link]

-

Enantiomeric separation using temperature-responsive chiral polymers composed of L-valine diamide derivatives in aqueous liquid chromatography. PubMed. Accessed January 15, 2026. [Link]

-

β-alanine under Eschweiler–Clarke methylation reaction conditions. ResearchGate. Accessed January 15, 2026. [Link]

-

Bowman, R. E. (1950). N-substituted amino-acids. Part II. The reductive alkylation of amino-acids. Journal of the Chemical Society (Resumed), 1346. [Link]

-

Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory. PubMed Central. Accessed January 15, 2026. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Accessed January 15, 2026. [Link]

-

Chiral Separation Of Enantiomers Using Single And Double Bond Amino Acid Based Surfactants By Capillary Electrophoresis. ResearchGate. Accessed January 15, 2026. [Link]

-

N,N-Dimethylalanine. PubChem. Accessed January 15, 2026. [Link]

-

and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Kyoto University Press. Accessed January 15, 2026. [Link]

-

Post-translational Introduction of D-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. PubMed. Accessed January 15, 2026. [Link]

-

Single-Crystal NMR for 17O in Alanine Enantiomers. ACS Physical Chemistry Au. Accessed January 15, 2026. [Link]

-

The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine. Royal Society of Chemistry. Accessed January 15, 2026. [Link]

-

Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. PubMed Central. Accessed January 15, 2026. [Link]

-

Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... ResearchGate. Accessed January 15, 2026. [Link]

-

1 H NMR spectra showing the conversion of L-alanine to D-alanine in the imine, (R). ResearchGate. Accessed January 15, 2026. [Link]

-

Aspergillosis: From Diagnosis to Prevention. ResearchGate. Accessed January 15, 2026. [Link]

-

Experimental Acupuncturology. SpringerLink. Accessed January 15, 2026. [Link]

-

Commercial and Financial Chronicle : April 29, 1911, Vol. 92, No. 2392. FRASER. Accessed January 15, 2026. [Link]

Sources

- 1. 272. N-substituted amino-acids. Part I. A new method of preparation of dimethylamino-acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 273. N-substituted amino-acids. Part II. The reductive alkylation of amino-acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. N,N-Dimethylalanine | C5H11NO2 | CID 5488191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Part 1: Introduction to 2-(Dimethylamino)propanoic Acid (N,N-Dimethylalanine)

An In-Depth Technical Guide to the Natural Sources and Biosynthetic Pathways of 2-(Dimethylamino)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of 2-(dimethylamino)propanoic acid, a non-proteinogenic amino acid more commonly known as N,N-dimethylalanine. This molecule is a crucial structural component of Aplyronine A, a potent marine-derived macrolide with significant antitumor properties. While direct biosynthetic studies on N,N-dimethylalanine are not extensively published, this guide synthesizes available evidence to detail its known natural sources, propose a robust, chemically logical biosynthetic pathway, and provide detailed, field-proven experimental methodologies for its isolation, characterization, and the elucidation of its formation. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the discovery and characterization of novel bioactive compounds.

2-(Dimethylamino)propanoic acid is an α-amino acid derivative characterized by the permanent quaternization of its α-amino group with two methyl groups. This structural feature renders it distinct from the 20 proteinogenic amino acids, imparting unique chemical properties that influence the conformation and bioactivity of larger molecules in which it is incorporated. Its primary significance in the scientific field stems from its role as a key building block in complex marine natural products that exhibit powerful biological activities.

The most notable example is Aplyronine A, a macrolide that demonstrates potent cytotoxicity against various cancer cell lines by disrupting the actin cytoskeleton.[1][2] The N,N-dimethylalanine moiety is part of the C24–C34 side chain of Aplyronine A, which is critical for its actin-depolymerizing activity.[3] Understanding the origin and formation of this unique amino acid is therefore essential for the potential future biotechnological production of Aplyronine A and its analogues.

Table 1: Chemical Properties of 2-(Dimethylamino)propanoic Acid

| Property | Value |

| IUPAC Name | 2-(dimethylamino)propanoic acid |

| Common Name | N,N-Dimethylalanine (DMAla) |

| CAS Number | 19701-89-4 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Canonical SMILES | CC(C(=O)O)N(C)C |

Part 2: Natural Occurrence and Ecological Context